N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide
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Overview
Description
N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide and a suitable nucleophile.
Formation of the Amide Bond: The final step involves the coupling of the thiazole derivative with prop-2-enamide using amide bond-forming reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring and the cyclopropylmethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and the amide moiety could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide: Similar structure but with an ethyl group instead of a propyl group.
N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-ynamide: Similar structure but with a prop-2-ynamide moiety instead of prop-2-enamide.
Uniqueness
N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-4-13(17)16(8-12-5-6-12)7-10(2)14-15-11(3)9-18-14/h4,9-10,12H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOVLAYYEKAMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)CN(CC2CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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